molecular formula C10H15NO B14173383 5-(2-Cyclobutylethyl)-3-methyl-1,2-oxazole CAS No. 921588-37-6

5-(2-Cyclobutylethyl)-3-methyl-1,2-oxazole

Cat. No.: B14173383
CAS No.: 921588-37-6
M. Wt: 165.23 g/mol
InChI Key: ORSLBGPUKAHIJY-UHFFFAOYSA-N
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Description

5-(2-Cyclobutylethyl)-3-methyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a cyclobutylethyl group and a methyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclobutylethyl)-3-methyl-1,2-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-cyclobutylethylamine with a suitable oxazole precursor in the presence of a dehydrating agent can lead to the formation of the desired compound. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclobutylethyl)-3-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols) under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced oxazole compounds.

Scientific Research Applications

5-(2-Cyclobutylethyl)-3-methyl-1,2-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications. Research may involve evaluating its efficacy and safety as a drug candidate for treating various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique structural features make it a valuable component in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Cyclobutylethyl)-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use. Detailed studies are required to elucidate the precise mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclobutylethylamine: A related compound with a similar cyclobutylethyl group but lacking the oxazole ring.

    3-Methyl-1,2-oxazole: A simpler oxazole derivative with a methyl group but without the cyclobutylethyl substituent.

    Cyclobutane derivatives: Compounds containing the cyclobutane ring, which may exhibit similar chemical properties.

Uniqueness

5-(2-Cyclobutylethyl)-3-methyl-1,2-oxazole is unique due to the combination of the cyclobutylethyl group and the oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

921588-37-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-(2-cyclobutylethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H15NO/c1-8-7-10(12-11-8)6-5-9-3-2-4-9/h7,9H,2-6H2,1H3

InChI Key

ORSLBGPUKAHIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCC2CCC2

Origin of Product

United States

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